molecular formula C29H23N3O3S2 B2958693 N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 391222-18-7

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2958693
CAS No.: 391222-18-7
M. Wt: 525.64
InChI Key: JFKMNMPRSKNBDM-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with two phenyl groups at positions 4 and 3. The benzamide moiety is further functionalized with a methyl(phenyl)sulfamoyl group at the para position. This structure combines aromatic and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S2/c1-32(24-15-9-4-10-16-24)37(34,35)25-19-17-23(18-20-25)28(33)31-29-30-26(21-11-5-2-6-12-21)27(36-29)22-13-7-3-8-14-22/h2-20H,1H3,(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKMNMPRSKNBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory therapies. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Overview of the Compound

  • IUPAC Name : this compound
  • Molecular Formula : C24H22N2O2S
  • Molecular Weight : 402.51 g/mol

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.
  • Attachment of Sulfamoyl Group : The sulfamoyl group is introduced using sulfonation reactions.
  • Final Benzamide Formation : The final compound is obtained through amide bond formation with benzoyl chloride or similar reagents.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • In vitro Studies : Compounds with similar structures were tested against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. Results indicated that certain derivatives led to cell cycle arrest and inhibited tubulin polymerization, suggesting potential as anti-cancer agents .
CompoundCell Line TestedIC50 (µM)Mechanism
3iMCF-72.88 ± 0.13Inhibitor of h-NTPDase1
3fMDA-MB-2310.72 ± 0.11Inhibitor of h-NTPDase3

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Mechanism of Action : It is believed to inhibit specific enzymes involved in inflammatory pathways, potentially modulating cytokine release and reducing inflammation in various models .

Study 1: Evaluation Against Human Cell Lines

A study conducted on sulfamoyl-benzamide derivatives demonstrated their effectiveness against human cancer cell lines. The results highlighted that certain derivatives exhibited low IC50 values, indicating potent activity against cancer cells.

Study 2: Antibacterial and Antifungal Activity

Another research effort focused on the antibacterial and antifungal properties of related thiazole derivatives. These compounds were tested against Gram-positive and Gram-negative bacteria as well as fungal strains:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli20
Candida albicans15

The biological activity of this compound is primarily attributed to its interactions with specific targets within cells:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes such as h-NTPDases, which are involved in nucleotide metabolism.
  • Cell Cycle Modulation : It has been shown to interfere with tubulin dynamics, leading to cell cycle arrest in cancer cells.

Comparison with Similar Compounds

4-(Diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide (325735-96-4)

  • Core Structure: 4,5-Dihydrothiazole (non-aromatic) vs. 4,5-diphenylthiazole (aromatic).
  • Substituents : Diethylsulfamoyl (electron-donating, bulky) vs. methyl(phenyl)sulfamoyl (mixed electronic effects).
  • Diethylsulfamoyl increases hydrophobicity compared to methyl(phenyl)sulfamoyl.
  • Activity: Not explicitly reported, but sulfamoyl groups are often associated with enzyme inhibition (e.g., carbonic anhydrase) .

LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

  • Core Structure : Oxadiazole (electron-deficient) vs. thiazole (moderately electron-rich).
  • Substituents : Methoxyphenyl and benzyl(methyl)sulfamoyl vs. diphenylthiazole and methyl(phenyl)sulfamoyl.
  • Properties :
    • Oxadiazole’s electron-withdrawing nature enhances metabolic stability but reduces basicity.
    • Methoxy groups improve solubility via hydrogen bonding.
  • Activity: Tested for antifungal activity (vs.

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-6-methyl-2-(4-isopropylphenyl)quinoline-4-carboxamide (438221-01-3)

  • Core Structure : Thiazole with dimethyl substitution vs. diphenyl substitution.
  • Substituents: Quinoline-carboxamide and isopropylphenyl vs. sulfamoyl benzamide.
  • Properties: Dimethylthiazole reduces steric hindrance compared to diphenylthiazole.
  • Activity: Likely targets nucleic acid interactions due to quinoline .

Structural and Functional Analysis Table

Compound Name Core Heterocycle Key Substituents Molecular Formula Notable Properties/Activity
Title Compound 1,3-Thiazole 4,5-Diphenyl, methyl(phenyl)sulfamoyl C₂₉H₂₄N₃O₃S₂ High lipophilicity, potential enzyme inhibition
325735-96-4 4,5-Dihydrothiazole Diethylsulfamoyl C₁₄H₁₉N₃O₃S₂ Moderate hydrophobicity
LMM5 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, methoxyphenyl C₂₅H₂₄N₄O₄S₂ Antifungal activity
438221-01-3 1,3-Thiazole Dimethyl, quinoline-carboxamide C₂₃H₂₂N₄OS DNA intercalation potential

Key Findings and Implications

Heterocycle Impact : Thiazoles generally offer better π-π stacking than oxadiazoles, but oxadiazoles enhance metabolic stability.

Substituent Effects :

  • Bulky groups (e.g., diphenyl) improve target binding but reduce solubility.
  • Sulfamoyl groups modulate electronic properties, influencing enzyme affinity.

Activity Gaps : The title compound’s bioactivity remains uncharacterized in the provided evidence, warranting further studies on targets like kinases or proteases.

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